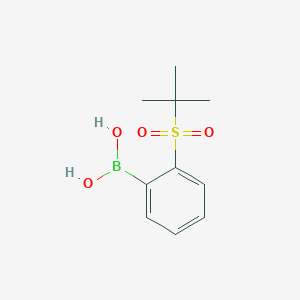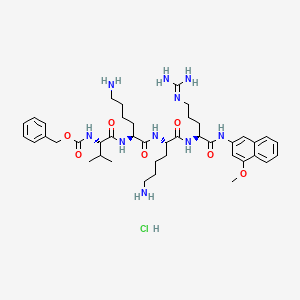
Z-Val-Lys-Lys-Arg-4MbetaNA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-Val-Lys-Lys-Arg-4-methoxy-beta-naphthylamide is a synthetic peptide substrate commonly used in biochemical research. It is particularly known for its application as a fluorogenic substrate for cathepsin B, an enzyme involved in protein degradation. The compound’s structure includes a sequence of amino acids (valine, lysine, lysine, arginine) linked to a 4-methoxy-beta-naphthylamide group, which allows for the detection of enzymatic activity through fluorescence.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Val-Lys-Lys-Arg-4-methoxy-beta-naphthylamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: Each amino acid is coupled to the resin-bound peptide using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Z-Val-Lys-Lys-Arg-4-methoxy-beta-naphthylamide follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The use of advanced chromatographic techniques ensures the removal of impurities and by-products.
化学反应分析
Types of Reactions
Z-Val-Lys-Lys-Arg-4-methoxy-beta-naphthylamide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes such as cathepsin B. The hydrolysis of the peptide bond releases the 4-methoxy-beta-naphthylamide group, which can be detected fluorometrically.
Common Reagents and Conditions
Enzymes: Cathepsin B or other proteases.
Buffers: Phosphate-buffered saline (PBS) or other suitable buffers to maintain the pH.
Conditions: Typically, reactions are carried out at physiological pH (around 7.4) and temperature (37°C).
Major Products
The major product of the enzymatic hydrolysis of Z-Val-Lys-Lys-Arg-4-methoxy-beta-naphthylamide is 4-methoxy-beta-naphthylamine, which exhibits fluorescence and can be quantified to measure enzyme activity.
科学研究应用
Z-Val-Lys-Lys-Arg-4-methoxy-beta-naphthylamide is widely used in scientific research due to its sensitivity and specificity as a fluorogenic substrate. Some key applications include:
Biochemistry: Used to study the activity of cathepsin B and other proteases.
Cell Biology: Employed in assays to measure protease activity in cell lysates or live cells.
Medicine: Utilized in diagnostic assays to detect protease activity associated with diseases such as cancer and neurodegenerative disorders.
Industry: Applied in the development of protease inhibitors and other therapeutic agents.
作用机制
The mechanism of action of Z-Val-Lys-Lys-Arg-4-methoxy-beta-naphthylamide involves its recognition and cleavage by proteolytic enzymes. The peptide sequence is specifically designed to be a substrate for cathepsin B. Upon cleavage, the 4-methoxy-beta-naphthylamide group is released, producing a fluorescent signal that can be measured. This allows researchers to quantify enzyme activity and study the kinetics of proteolysis.
相似化合物的比较
Z-Val-Lys-Lys-Arg-4-methoxy-beta-naphthylamide is unique due to its specific amino acid sequence and the presence of the 4-methoxy-beta-naphthylamide group. Similar compounds include:
Z-Phe-Arg-4-methoxy-beta-naphthylamide: Another fluorogenic substrate for cathepsin B, differing in the amino acid sequence.
Z-Arg-Arg-4-methoxy-beta-naphthylamide: Used for studying other proteases with different substrate specificities.
Z-Val-Lys-Lys-Arg-2-naphthylamide: A variant with a different naphthylamide group, affecting its fluorescence properties.
These compounds are used in various assays to study different proteases and their inhibitors, highlighting the versatility and importance of fluorogenic substrates in biochemical research.
属性
CAS 编号 |
71003-01-5 |
|---|---|
分子式 |
C42H63ClN10O7 |
分子量 |
855.5 g/mol |
IUPAC 名称 |
benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C42H62N10O7.ClH/c1-27(2)36(52-42(57)59-26-28-14-5-4-6-15-28)40(56)51-33(19-10-12-22-44)39(55)49-32(18-9-11-21-43)38(54)50-34(20-13-23-47-41(45)46)37(53)48-30-24-29-16-7-8-17-31(29)35(25-30)58-3;/h4-8,14-17,24-25,27,32-34,36H,9-13,18-23,26,43-44H2,1-3H3,(H,48,53)(H,49,55)(H,50,54)(H,51,56)(H,52,57)(H4,45,46,47);1H/t32-,33-,34-,36-;/m0./s1 |
InChI 键 |
YUFHWAINYSEMML-WGLNLRFBSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3.Cl |
规范 SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B13412214.png)
![2,2,2-Trifluoro-1-[4-(methylamino)phenyl]ethan-1-one](/img/structure/B13412221.png)
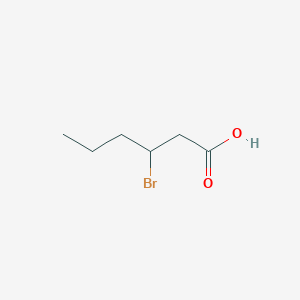
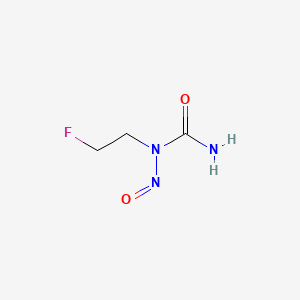
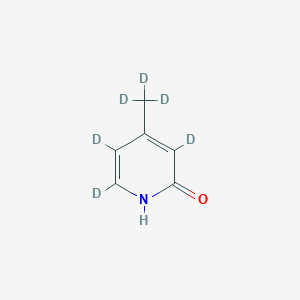
![Methanaminium, N-[4-[bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, acetate](/img/structure/B13412233.png)
![(2S)-2-methylbutanoic acid [(1S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxy-2-oxanyl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] ester](/img/structure/B13412239.png)
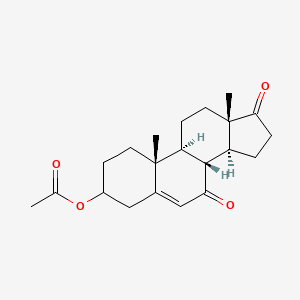

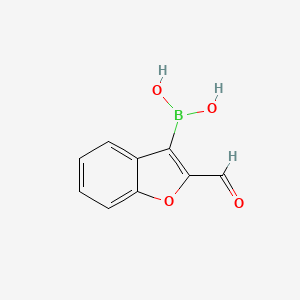
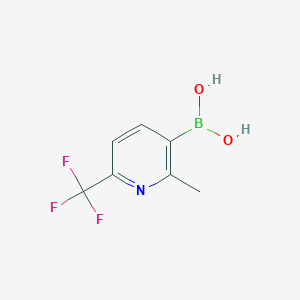
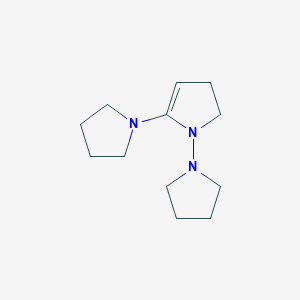
![methyl (1R,3S,4R,5R,7R,9S,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12-dihydroxy-4-methoxy-13-(2-methylpropanoyloxy)-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B13412316.png)
